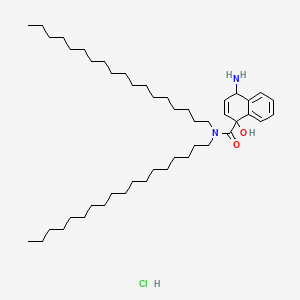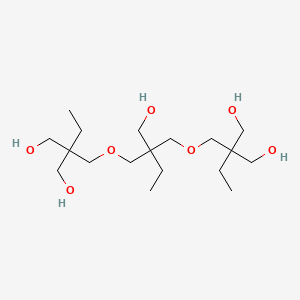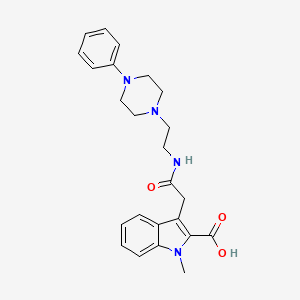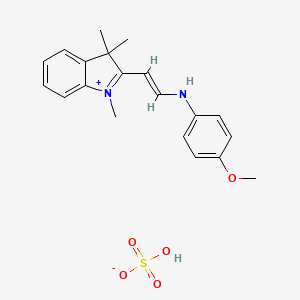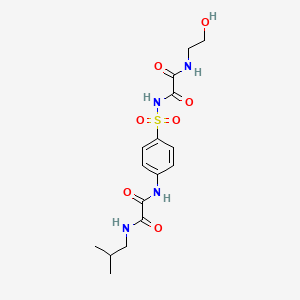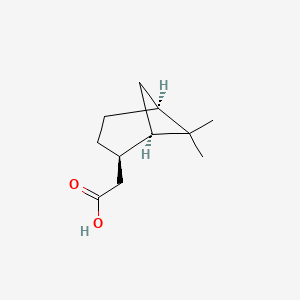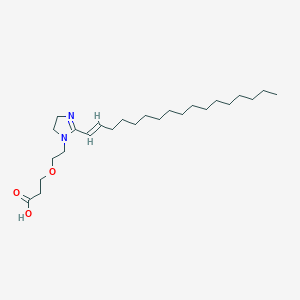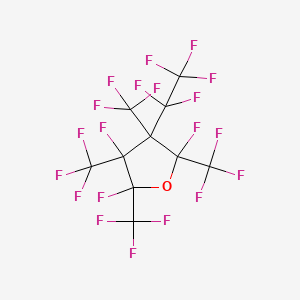
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms, makes it an interesting subject for research in various scientific fields. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it useful in specialized applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan typically involves multiple steps, starting from simpler fluorinated precursors. Common synthetic routes include:
Fluorination Reactions: Using reagents like elemental fluorine (F2) or other fluorinating agents to introduce fluorine atoms into the molecular structure.
Cyclization Reactions: Forming the furan ring through cyclization of appropriate intermediates under controlled conditions.
Substitution Reactions: Replacing hydrogen atoms with fluorine atoms using nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often carried out in specialized reactors designed to handle highly reactive fluorine gas. Safety measures are crucial due to the reactivity and toxicity of fluorine.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced fluorinated compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design where fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, altering their activity.
Molecular Interactions: The presence of multiple fluorine atoms can enhance the compound’s ability to form strong interactions with other molecules, such as hydrogen bonding and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan stands out due to its highly fluorinated structure, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high chemical stability and resistance to degradation.
Propriétés
Numéro CAS |
69661-30-9 |
|---|---|
Formule moléculaire |
C10F20O |
Poids moléculaire |
516.07 g/mol |
Nom IUPAC |
2,3,5-trifluoro-4-(1,1,2,2,2-pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)oxolane |
InChI |
InChI=1S/C10F20O/c11-2(7(19,20)21)1(6(16,17)18,3(12,13)8(22,23)24)4(14,9(25,26)27)31-5(2,15)10(28,29)30 |
Clé InChI |
ROKBKBIVJKPRAG-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(OC1(C(F)(F)F)F)(C(F)(F)F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



